molecular formula C19H26N4O2 B2442722 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)pipéridin-1-yl)méthyl)-5-méthyloxazole CAS No. 2309537-32-2

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)pipéridin-1-yl)méthyl)-5-méthyloxazole

Numéro de catalogue: B2442722
Numéro CAS: 2309537-32-2
Poids moléculaire: 342.443
Clé InChI: UDDOBJROMWKTQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole is a novel organic compound

Applications De Recherche Scientifique

4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole has extensive applications:

  • Chemistry: : As an intermediate in complex synthetic pathways for producing advanced materials.

  • Biology: : Potential use in biological assays to study molecular interactions.

  • Medicine: : Exploration in drug development for its potential therapeutic properties.

  • Industry: : Application in the development of new materials, catalysts, or chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole typically involves multiple steps:

  • Formation of the oxazole ring, usually through cyclization reactions involving suitable precursors under specific conditions (e.g., high temperatures, acidic or basic catalysts).

  • Alkylation of the 5-methyloxazole ring with a halogenated intermediate.

  • Attachment of the piperidine ring through nucleophilic substitution.

  • Introduction of the pyrimidinyl group via cycloaddition or similar reactions.

  • Final steps involve purification and verification of the compound.

Industrial Production Methods:

Industrial-scale production might utilize continuous flow synthesis techniques to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, solvent choice, and catalyst concentration, is crucial to maximize yield and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, altering the functional groups within its structure.

  • Reduction: : Reduction can occur in the presence of suitable agents, affecting different parts of the compound.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the functional groups or side chains.

Common Reagents and Conditions:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reactions: : Alkyl halides, acid chlorides, under specific conditions (e.g., solvent type, temperature).

Major Products Formed:

  • Products vary depending on the specific reaction conditions and reagents used. For example, oxidation may lead to different oxides or hydroxylated derivatives, while substitution reactions can yield a variety of substituted products.

Mécanisme D'action

The compound's mechanism of action involves interactions at the molecular level:

  • Molecular Targets: : It may interact with specific proteins, enzymes, or receptors, altering their function.

  • Pathways Involved: : Potential pathways include signaling pathways, metabolic pathways, or enzyme inhibition.

Comparaison Avec Des Composés Similaires

Similar compounds include other heterocyclic organic molecules with analogous functional groups:

  • Structural analogs: : Compounds with similar ring structures but different substituents.

  • Functional analogs: : Molecules with similar functional groups but different core structures. The uniqueness of 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Activité Biologique

The compound 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole is a complex synthetic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Cyclobutyl group
  • Pyrimidine ring
  • Piperidine moiety
  • Methyloxazole component

This structural diversity may contribute to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

Interaction with Biological Targets

Research indicates that compounds similar to this molecule can interact with specific enzymes and receptors involved in cancer progression. For example, docking studies have shown potential binding affinities with proteins such as Bcl-2, which is known for its role in regulating apoptosis in cancer cells. These interactions suggest that the compound may induce apoptosis through modulation of these pathways.

Antitumor Activity

Pyrimidine derivatives, including this compound, have demonstrated significant antitumor properties. Studies have shown their ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms such as:

  • Inhibition of cell cycle progression
  • Induction of apoptosis
  • Interference with signaling pathways critical for tumor growth

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals notable differences in biological activity:

Compound NameStructural FeaturesBiological Activity
ImatinibPyridine-pyrimidine derivativeTyrosine kinase inhibitor used in leukemia treatment
SorafenibMulti-target kinase inhibitorUsed for liver and kidney cancers
PazopanibAromatic amine with piperazineInhibits multiple receptor tyrosine kinases

The unique combination of cyclobutyl and pyrimidine structures in our compound may provide distinct pharmacological properties compared to these established drugs.

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that the compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
  • Enzyme Inhibition : Preliminary data suggest that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways related to cancer proliferation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Molecular Docking Studies : Computational studies indicate that the compound binds effectively to target proteins involved in cancer pathways, suggesting a strong potential for therapeutic development.

Pharmacological Profiles

The pharmacological profile of 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole includes:

  • Antimicrobial Activity : Similar compounds have shown moderate to strong activity against various bacterial strains.
  • Antioxidant Properties : The methyloxazole moiety contributes to antioxidant effects, which can be beneficial in reducing oxidative stress related to cancer progression .

Propriétés

IUPAC Name

4-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14-18(22-13-25-14)10-23-7-5-15(6-8-23)11-24-19-9-17(20-12-21-19)16-3-2-4-16/h9,12-13,15-16H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDOBJROMWKTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.